![molecular formula C8H8F3N3 B1276946 N-[3-(trifluoromethyl)phenyl]guanidine CAS No. 71198-37-3](/img/structure/B1276946.png)
N-[3-(trifluoromethyl)phenyl]guanidine
Overview
Description
“N-[3-(trifluoromethyl)phenyl]guanidine” is a chemical compound with the molecular formula C8H8F3N3. It has a molecular weight of 203.17 . .
Molecular Structure Analysis
The InChI code for “N-[3-(trifluoromethyl)phenyl]guanidine” is 1S/C8H8F3N3/c9-8(10,11)5-2-1-3-6(4-5)14-7(12)13/h1-4H,(H4,12,13,14)
. This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“N-[3-(trifluoromethyl)phenyl]guanidine” is a solid substance . It has a molecular weight of 203.17 . .
Scientific Research Applications
Pharmaceutical Research
N-[3-(trifluoromethyl)phenyl]guanidine has potential applications in pharmaceutical research due to its structural properties. The trifluoromethyl group can significantly alter the biological activity of pharmaceutical compounds, making derivatives of this compound valuable for drug design and development. For instance, it can be used to create ligands for receptors in the central nervous system, which could lead to new treatments for neurological disorders .
Agrochemical Development
Compounds with a trifluoromethyl group, like N-[3-(trifluoromethyl)phenyl]guanidine, are often used in the development of agrochemicals. They can serve as intermediates in the synthesis of active ingredients for pesticides. Their unique physicochemical properties contribute to the efficacy and stability of agrochemical products .
Radioligand Development
This compound has been explored as a precursor for radioligands, particularly for positron emission tomography (PET). These radioligands can help in imaging and studying the open channel of the N-methyl-D-aspartate (NMDA) receptor, which is significant in understanding and treating neurological diseases .
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)5-2-1-3-6(4-5)14-7(12)13/h1-4H,(H4,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZKIANEZWFDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409156 | |
Record name | N-[3-(trifluoromethyl)phenyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]guanidine | |
CAS RN |
71198-37-3 | |
Record name | N-[3-(trifluoromethyl)phenyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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